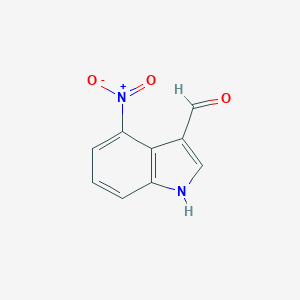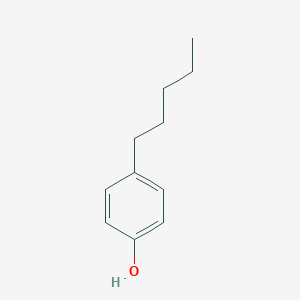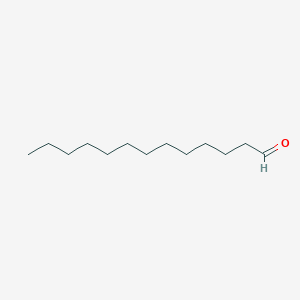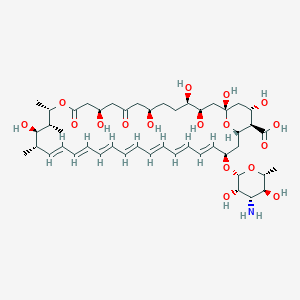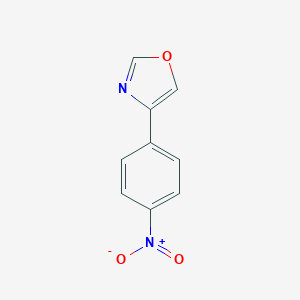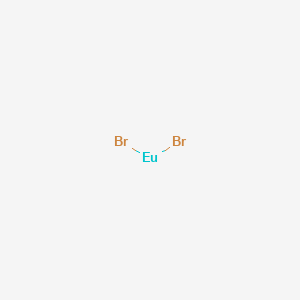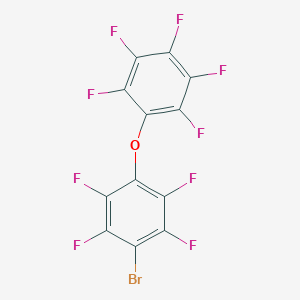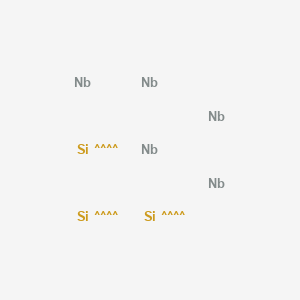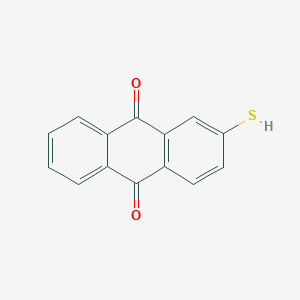
2-Sulfanylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Sulfanylanthracene-9,10-dione, also known as Anthraquinone-2-thiol, is a sulfur-containing organic compound with the molecular formula C14H8O2S. It is a yellow crystalline solid that is widely used in scientific research due to its unique properties.
科学的研究の応用
2-Sulfanylanthracene-9,10-dione has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of thiols in biological systems. It is also used as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate drugs that kill cancer cells. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of 2-Sulfanylanthracene-9,10-dione is not fully understood. However, it is believed to act as a thiol-reactive compound, which means that it reacts with thiols in biological systems. This reaction can lead to the formation of disulfide bonds, which are important for protein structure and function.
生化学的および生理学的効果
2-Sulfanylanthracene-9,10-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and lipoxygenase, which are involved in inflammation and oxidative stress. It has also been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
One advantage of using 2-Sulfanylanthracene-9,10-dione in lab experiments is its fluorescent properties, which make it useful for the detection of thiols in biological systems. Additionally, it is relatively easy to synthesize and has a high yield. One limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 2-Sulfanylanthracene-9,10-dione. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Finally, more research is needed to determine the safety and toxicity of 2-Sulfanylanthracene-9,10-dione at different concentrations and in different biological systems.
合成法
2-Sulfanylanthracene-9,10-dione can be synthesized by the reaction of anthraquinone with hydrogen sulfide in the presence of a catalyst such as iron(III) chloride. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out at room temperature. The yield of the reaction is typically around 70%.
特性
CAS番号 |
13354-38-6 |
|---|---|
製品名 |
2-Sulfanylanthracene-9,10-dione |
分子式 |
C14H8O2S |
分子量 |
240.28 g/mol |
IUPAC名 |
2-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O2S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7,17H |
InChIキー |
WUWVLTIKBWZFTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S |
同義語 |
2-Mercapto-9,10-anthraquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





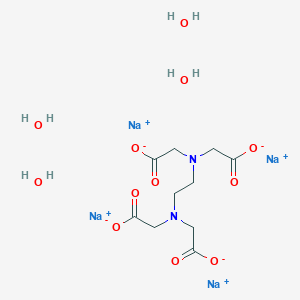
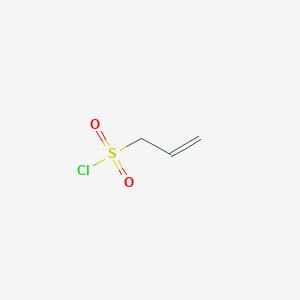
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
